Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate
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Overview
Description
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cycloheptyl group, a dioxane ring, and an ester functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-cycloheptyl-2-formamido-acetate: Similar structure but with a formamido group instead of a dioxane ring.
Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)propionate: Similar structure but with a propionate ester instead of an acetate ester.
Properties
IUPAC Name |
ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-2-21-16(19)14(12-7-5-3-4-6-8-12)17-15(18)13-11-20-9-10-22-13/h12-14H,2-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOMLIHZHQFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCCC1)NC(=O)C2COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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